[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol
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Overview
Description
[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol is a chemical compound with the molecular formula C7H13NO It is a cyclopropyl derivative with an aminomethyl and an ethenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Ethenylation: The final step involves the addition of the ethenyl group, which can be achieved through a Heck reaction or a similar coupling reaction using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4, H2 (Hydrogen gas) with a catalyst
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the ethenyl group may participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol can be compared with other cyclopropyl derivatives, such as:
[(1R,2S)-1-(Aminomethyl)-2-vinylcyclopropyl]methanol: Similar structure but with a vinyl group instead of an ethenyl group.
[(1R,2S)-1-(Aminomethyl)-2-propylcyclopropyl]methanol: Similar structure but with a propyl group instead of an ethenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[(1R,2S)-1-(aminomethyl)-2-ethenylcyclopropyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-3-7(6,4-8)5-9/h2,6,9H,1,3-5,8H2/t6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZVRHIVJQPYHK-RNFRBKRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(CN)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1C[C@@]1(CN)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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